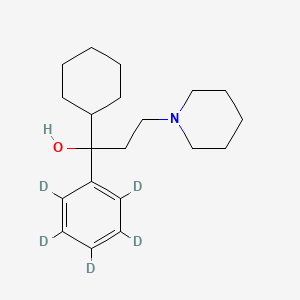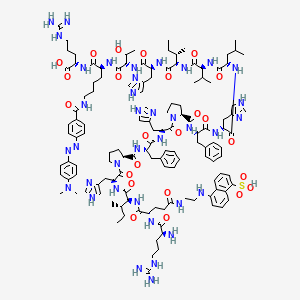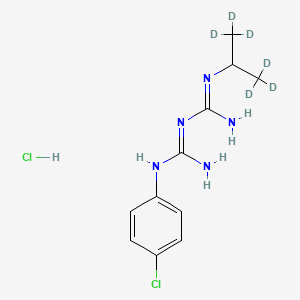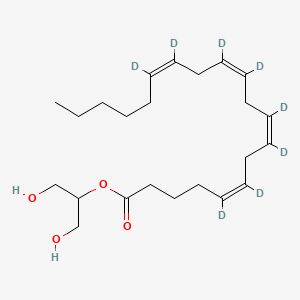
2-Arachidonoylglycerol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Arachidonoylglycerol-d8 is a deuterated analog of 2-arachidonoylglycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors CB1 and CB2. This compound is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. It is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-arachidonoylglycerol typically involves a two-step enzymatic process and chemical coupling. One method employs immobilized lipase from Mucor miehei to catalyze the protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is used to remove the protective groups in positions 1 and 3, yielding 2-arachidonoylglycerol without isomerization to 1-arachidonoylglycerol .
Industrial Production Methods
Industrial production of 2-arachidonoylglycerol can involve enzymatic alcoholysis in an organic medium. Solvent type and water activity significantly affect the yield of 2-monoacylglycerol, which is a precursor to 2-arachidonoylglycerol. Non-polar solvents accelerate acyl migration, while polar solvents inhibit it .
Análisis De Reacciones Químicas
Types of Reactions
2-Arachidonoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of 2-arachidonoylglycerol include phospholipase C and diacylglycerol lipase, which mediate its formation. The compound can also be synthesized from arachidonic acid-containing diacylglycerol .
Major Products Formed
The major products formed from the reactions of 2-arachidonoylglycerol include various metabolites that play roles in the endocannabinoid system. These metabolites are involved in neuromodulatory effects and other physiological processes .
Aplicaciones Científicas De Investigación
2-Arachidonoylglycerol-d8 has numerous scientific research applications across various fields:
Chemistry: It is used to study the synthesis and behavior of endocannabinoids.
Mecanismo De Acción
2-Arachidonoylglycerol-d8 exerts its effects by acting as a full agonist at both CB1 and CB2 cannabinoid receptors. It is synthesized on demand in postsynaptic membranes through the sequential action of phosphoinositide-specific phospholipase Cβ1 and diacylglycerol lipase α. This process contributes to retrograde signaling upon interaction with presynaptic CB1 receptors . The compound’s interactions with CB1 and CB2 receptors regulate various physiological processes, including memory, pain, anxiety, mood, stress, and neuroprotection .
Comparación Con Compuestos Similares
2-Arachidonoylglycerol-d8 is similar to other endocannabinoids, such as anandamide (arachidonoylethanolamide). Both compounds are derived from arachidonic acid and play roles in the endocannabinoid system. they exhibit differences in terms of biochemical steps, receptor affinity, and breakdown pathways . Other similar compounds include 2-arachidonoyl-lysophospholipids, which are involved in alternative pathways of 2-arachidonoylglycerol synthesis .
Conclusion
This compound is a valuable compound for scientific research due to its role in the endocannabinoid system and its various applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a crucial tool for understanding and manipulating cannabinoid signaling pathways.
Propiedades
Fórmula molecular |
C23H38O4 |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
Clave InChI |
RCRCTBLIHCHWDZ-FBFLGLDDSA-N |
SMILES isomérico |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC(CO)CO)/[2H])/[2H])/[2H])/CCCCC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


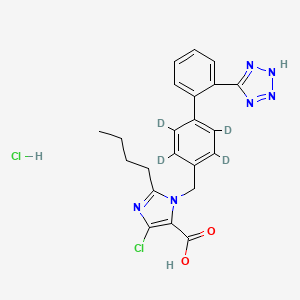
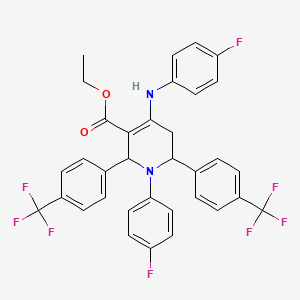

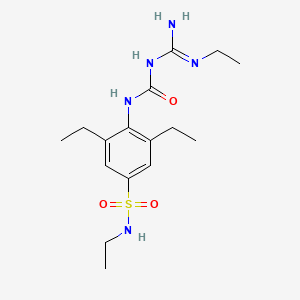

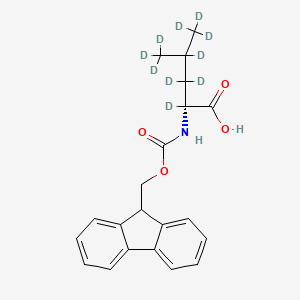
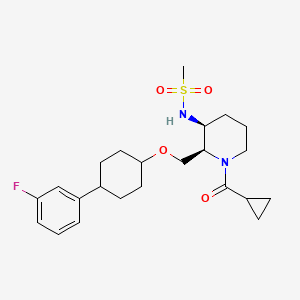
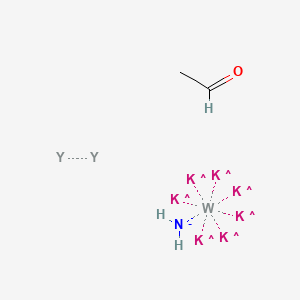
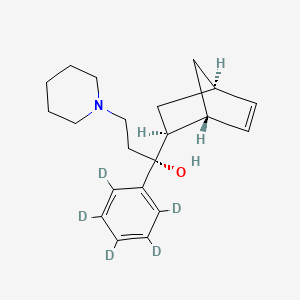
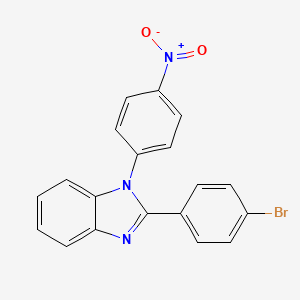
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
